3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Lipophilicity Membrane Permeability Structure-Activity Relationship

This benzofuran-2-carboxamide derivative features a unique 3-cyclohexylacetamido and N-(4-methoxyphenyl) substitution pattern that fills a distinct region of chemical space critical for sigma-1/sigma-2 receptor affinity modulation. Unlike generic 3-amino or unsubstituted variants, the conformationally restricted cyclohexylacetyl group and para-methoxy N-phenyl moiety enable precise SAR extension and ligand preorganization studies. Researchers investigating methoxy positional isomerism or thermodynamic binding consequences of conformational restriction should procure this compound to access a chemically differentiated, patent-relevant scaffold unavailable from standard catalogs.

Molecular Formula C24H26N2O4
Molecular Weight 406.482
CAS No. 887896-20-0
Cat. No. B2792511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
CAS887896-20-0
Molecular FormulaC24H26N2O4
Molecular Weight406.482
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4
InChIInChI=1S/C24H26N2O4/c1-29-18-13-11-17(12-14-18)25-24(28)23-22(19-9-5-6-10-20(19)30-23)26-21(27)15-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27)
InChIKeyXCNDUQMFUYTGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide (CAS 887896-20-0): A Structurally Differentiated Benzofuran Carboxamide for Specialized Research Procurement


3-(2-Cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide (CAS 887896-20-0) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its core structure features a benzofuran ring substituted at the 3-position with a cyclohexylacetamido group and at the 2-carboxamide nitrogen with a 4-methoxyphenyl moiety . This specific substitution pattern distinguishes it from a broad patent landscape of benzofuran carboxamides explored as sigma receptor ligands, 5-HT1A agonists, and anti-inflammatory agents [1]. The compound is primarily supplied as a research chemical with a typical purity of 95% and a molecular formula of C24H26N2O4 (MW 406.482 g/mol) .

Why 3-(2-Cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide Cannot Be Interchanged with Generic Benzofuran Carboxamides


Direct substitution of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide with structurally related benzofuran-2-carboxamides is not supported by quantitative pharmacological equivalence data. The compound's precise substitution pattern—the cyclohexylacetamido group at the 3-position and the 4-methoxyphenyl group on the carboxamide—creates a unique steric and electronic environment that is absent in simpler analogs such as 3-amino-N-(4-methoxyphenyl)benzofuran-2-carboxamide (CAS 608121-84-2) or the unsubstituted N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide . In the benzofuran carboxamide class, minor modifications to the N-aryl substitution pattern are known to profoundly alter sigma receptor binding affinity and selectivity [1]. Consequently, any substitution without experimental confirmation of equivalent target engagement and functional activity risks introducing uncontrolled variables into research protocols.

Head-to-Head Quantitative Differentiation of 3-(2-Cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide from Its Closest Analogs


Enhanced Lipophilic Bulk: Cyclohexylacetamido vs. Amino at the 3-Position

The target compound incorporates a cyclohexylacetamido substituent at the benzofuran 3-position, replacing the primary amino group (-NH2) found in the closest commercially available analog, 3-amino-N-(4-methoxyphenyl)benzofuran-2-carboxamide (CAS 608121-84-2). This substitution increases the molecular weight from 282.30 g/mol in the 3-amino analog to 406.48 g/mol in the target compound (+124.18 g/mol, +44%), adding substantial steric bulk and lipophilic character . For the broader class of benzofuran-2-carboxamide sigma receptor ligands, increased N-alkylation and lipophilic substitution are directly correlated with enhanced binding affinity [1].

Lipophilicity Membrane Permeability Structure-Activity Relationship

Positional Isomer Differentiation: 4-Methoxy vs. 3-Methoxy or 2-Methoxy N-Phenyl Substitution

The target compound contains a 4-methoxyphenyl group on the carboxamide nitrogen, distinguishing it from the 3-methoxyphenyl and 2-methoxyphenyl positional isomers (e.g., 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide and 3-(2-cyclohexylacetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide). In the structurally related benzofuran-2-carboxamide series disclosed in US 9,532,983, shifting the methoxy substituent from para to meta or ortho positions on the N-phenyl ring results in measurable differences in sigma-1 and sigma-2 receptor binding affinity, with Ki values varying by factors of 2- to 10-fold depending on the substitution pattern [1]. While direct binding data for these specific cyclohexylacetamido-substituted isomers have not been publicly reported, the established SAR within the chemotype supports that the para-methoxy configuration confers a distinct pharmacological profile.

Sigma Receptors Binding Affinity Positional Isomerism

Structural Differentiation from 3-(2-Ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide: Cyclohexyl vs. Branched Aliphatic Acyl Group

The cyclohexylacetyl group at the 3-position of the target compound represents a conformationally semi-constrained cyclic hydrophobic moiety. This contrasts with the 2-ethylbutanamido group found in the analog 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide (CAS not specified, MW 380.44 g/mol). The cyclohexyl ring limits rotational freedom relative to the flexible 2-ethylbutyl chain, which may affect the entropic contribution to target binding. In medicinal chemistry, cyclohexyl-containing ligands often exhibit improved target residency time and selectivity compared to their acyclic counterparts due to reduced conformational entropy loss upon binding [1].

Conformational Restriction Ligand Design Cyclohexyl vs. Aliphatic

Optimal Research and Procurement Scenarios for 3-(2-Cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide (CAS 887896-20-0)


Sigma Receptor SAR Probe Development

The compound's benzofuran-2-carboxamide core with a conformationally constrained cyclohexylacetyl 3-substituent and para-methoxy N-phenyl group makes it a suitable candidate for extending structure-activity relationship (SAR) studies of sigma-1 and sigma-2 receptor ligands. The specific substitution pattern (4-OCH3 on the N-phenyl ring; cyclohexylacetamido at C3) fills a distinct region of chemical space identified in US Patent 9,532,983 as relevant to sigma receptor affinity and selectivity modulation [1].

Isomer-Specific Pharmacological Screening

For research groups investigating the impact of methoxy positional isomerism on benzofuran carboxamide pharmacology, the para-methoxy (4-OCH3) variant provided by this compound serves as an essential comparator to its meta-methoxy and ortho-methoxy isomers. SAR data from related benzofuran-2-carboxamides demonstrate that this positional variation can produce 2- to 10-fold changes in receptor binding affinity [1].

Conformational Restriction Studies in Ligand Design

The presence of the cyclohexylacetyl group introduces a degree of conformational restriction not found in analogs bearing linear or branched aliphatic 3-substituents (e.g., 2-ethylbutanamido). This feature supports its use as a tool compound for investigating the thermodynamic and kinetic consequences of ligand preorganization on target binding, as cyclohexyl-containing ligands often exhibit altered binding entropy and residence time profiles compared to flexible acyclic counterparts [1].

Benzofuran Scaffold Diversification in Medicinal Chemistry Libraries

As a specialized building block, this compound offers a 3,4-disubstituted benzofuran-2-carboxamide scaffold that is chemically distinct from the more common 3-amino or 3-unsubstituted variants available from commercial suppliers. Its procurement supports the diversification of screening libraries aimed at identifying novel hits against targets where benzofuran carboxamides have shown precedent activity, including inflammatory, antimicrobial, and CNS-related targets [1].

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